molecular formula C6H8N2O3 B11920576 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1401584-94-8

5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11920576
CAS No.: 1401584-94-8
M. Wt: 156.14 g/mol
InChI Key: MCXMXJMPUWVLTI-UHFFFAOYSA-N
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Description

5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a hydroxyethyl group at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then subjected to hydrolysis and subsequent oxidation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 5-(1-oxoethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 5-(1-hydroxyethyl)-1H-pyrazole-3-methanol.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and carboxylic acid group play crucial roles in its binding to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
  • 5-(1-hydroxyethyl)-1H-pyrazole-3-sulfonic acid
  • 5-(1-hydroxyethyl)-1H-pyrazole-3-phosphonic acid

Uniqueness

5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a hydroxyethyl group and a carboxylic acid group at specific positions imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3(9)4-2-5(6(10)11)8-7-4/h2-3,9H,1H3,(H,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXMXJMPUWVLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NN1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401584-94-8
Record name 5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F97F739553
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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